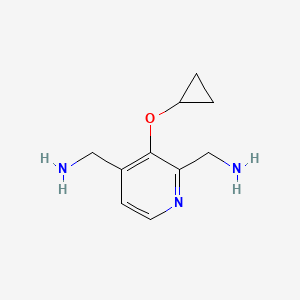
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and two methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxypyridine-2,4-diyl)dimethanamine typically involves the reaction of pyridine derivatives with cyclopropyl-containing reagents. One common method involves the use of cyclopropylamine and pyridine-2,4-dicarboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3-Cyclopropoxypyridine-2,4-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine: Similar structure but with different substitution pattern on the pyridine ring.
(3-Cyclopropoxypyridine-2,5-diyl)dimethanamine: Another isomer with a different substitution pattern.
(3-Cyclopropoxypyridine-3,4-diyl)dimethanamine: Different position of the cyclopropoxy group and methanamine groups.
Uniqueness
(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to its isomers .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-5-7-3-4-13-9(6-12)10(7)14-8-1-2-8/h3-4,8H,1-2,5-6,11-12H2 |
InChI Key |
MBSCYJOMIQRZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















